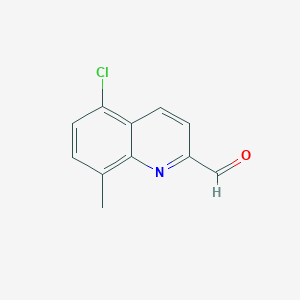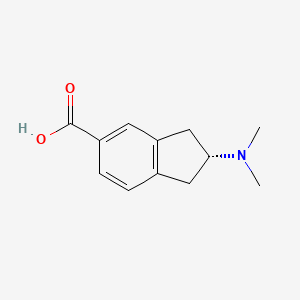
(R)-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group and a carboxylic acid group attached to an indene ring system. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid can be achieved through several methods. One common approach involves the use of acid-assisted reactions with dimethyl carbonate, which allows for efficient methylation and formylation of amino acids . Another method involves the Strecker synthesis, which is a well-known procedure for preparing α-aminonitriles, intermediates that can be hydrolyzed to yield amino acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl carbonate for methylation, hydrogen gas for reduction, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
®-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways.
Medicine: Potential therapeutic applications include drug discovery and development.
Industry: It is used in the production of various chemical products and materials .
Wirkmechanismus
The mechanism of action of ®-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the carboxylic acid group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylenamino ketones: These compounds share the dimethylamino group and are used as synthons for various heterocycles.
Ricinoleic acid derivatives: These compounds have similar functional groups and are used in the synthesis of macrolactones and polyesters.
5-(N,N-Dimethylamino)isoprene derivatives: These compounds are used in the synthesis of triblock copolymers.
Uniqueness
®-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its chiral nature and the presence of both dimethylamino and carboxylic acid groups. This combination of features makes it a versatile and valuable compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
(2R)-2-(dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-13(2)11-6-8-3-4-9(12(14)15)5-10(8)7-11/h3-5,11H,6-7H2,1-2H3,(H,14,15)/t11-/m1/s1 |
InChI-Schlüssel |
UFVUDAGFZIJYRN-LLVKDONJSA-N |
Isomerische SMILES |
CN(C)[C@@H]1CC2=C(C1)C=C(C=C2)C(=O)O |
Kanonische SMILES |
CN(C)C1CC2=C(C1)C=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B11895390.png)


![1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)

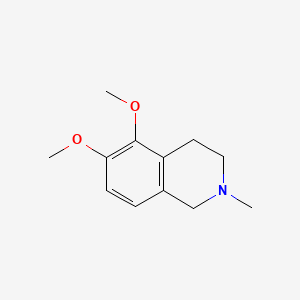
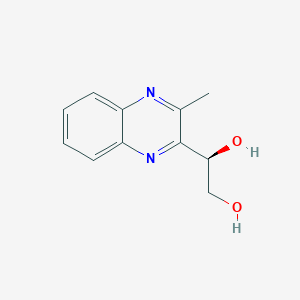
![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11895428.png)

![7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine](/img/structure/B11895441.png)
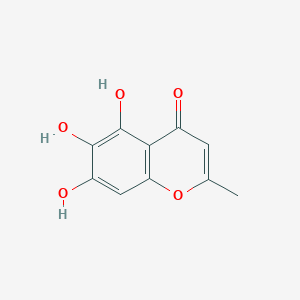
![5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11895455.png)

